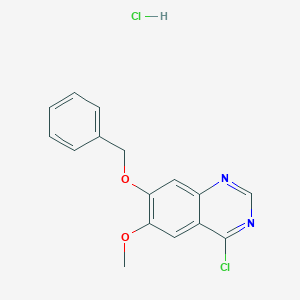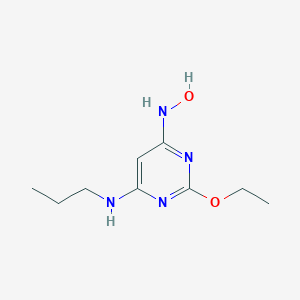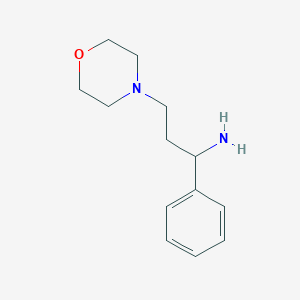
1,2,3,4-Oxatriazol-5(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Oxatriazol-5(2H)-one, commonly known as OXA, is a heterocyclic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. The compound contains an oxygen and nitrogen atom in a five-membered ring, making it an attractive candidate for various chemical and biological processes.
Mécanisme D'action
The mechanism of action of OXA is not fully understood, but it is believed to inhibit certain enzymes and proteins involved in various cellular processes. For example, OXA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that play a role in inflammation.
Biochemical and Physiological Effects:
Studies have shown that OXA can induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anti-cancer drugs. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, OXA has been reported to exhibit antibacterial activity against various strains of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using OXA in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several potential directions for future research on OXA. One area of interest is its potential use as a fluorescent probe for detecting metal ions. Another direction is the investigation of its anti-cancer properties and potential use as an anti-cancer drug. Additionally, further studies can be conducted to elucidate its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of OXA can be achieved through various methods, including the reaction of 2-cyanoacetamide with hydroxylamine hydrochloride in the presence of a base. Another method involves the reaction of 2-cyanoacetamide with sodium azide and sodium methoxide in methanol. The yield of OXA can be improved by optimizing the reaction conditions, such as temperature and reactant ratios.
Applications De Recherche Scientifique
OXA has been extensively studied in the field of medicinal chemistry, where it has shown promising results as a potential drug candidate. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. OXA has also been investigated for its potential use as a fluorescent probe for detecting metal ions.
Propriétés
Numéro CAS |
172957-05-0 |
|---|---|
Nom du produit |
1,2,3,4-Oxatriazol-5(2H)-one |
Formule moléculaire |
CHN3O2 |
Poids moléculaire |
87.04 g/mol |
Nom IUPAC |
4H-oxatriazol-5-one |
InChI |
InChI=1S/CHN3O2/c5-1-2-3-4-6-1/h(H,2,4,5) |
Clé InChI |
QPFVYTIMLAFERT-UHFFFAOYSA-N |
SMILES isomérique |
C1(=O)N=NNO1 |
SMILES |
C1(=O)NN=NO1 |
SMILES canonique |
C1(=O)N=NNO1 |
Synonymes |
1,2,3,4-Oxatriazol-5(2H)-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(7-Methoxybenzo[b]thiophen-2-yl)boronic acid](/img/structure/B64478.png)
![2-Bromo-6-methoxybenzo[b]thiophene](/img/structure/B64479.png)


